2-((Triethylsilyl)oxy)benzaldehyde
Description
2-((Triethylsilyl)oxy)benzaldehyde is a synthetic benzaldehyde derivative characterized by a triethylsilyl (TES) ether group at the ortho position relative to the aldehyde functional group. The bulky triethylsilyl moiety provides steric protection, enhancing the stability of the aldehyde group against nucleophilic attack or oxidation. This compound is primarily utilized in organic synthesis as a protected intermediate for pharmaceuticals, agrochemicals, and fine chemicals, though its biological activity remains less explored compared to natural benzaldehyde derivatives.
Properties
Molecular Formula |
C13H20O2Si |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2-triethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C13H20O2Si/c1-4-16(5-2,6-3)15-13-10-8-7-9-12(13)11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
ZXHDERFODBFEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Triethylsilyl)oxy)benzaldehyde can be synthesized by reacting benzaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 2-((Triethylsilyl)oxy)benzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Triethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-((Triethylsilyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Involved in the development of pharmaceutical compounds and drug synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((Triethylsilyl)oxy)benzaldehyde primarily involves its role as a protecting group. The triethylsilyl group provides steric hindrance, preventing the aldehyde or hydroxyl group from participating in reactions. This allows for selective reactions to occur at other sites of the molecule. The triethylsilyl group can be removed under specific conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Structural Features and Substituent Effects
The biological and chemical properties of benzaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Natural Benzaldehyde Derivatives from Eurotium Fungi ()
- Flavoglaucin (Compound 1 in ) : Contains a prenyl group at C-3 and a seven-carbon aliphatic chain at C-6 on a penta-substituted benzene ring. Exhibits antioxidative and antifungal activities .
- Eurotirubrin B (Compound 38 in ) : Features a gentisaldehyde (2,5-dihydroxybenzaldehyde) backbone with a prenyl group and an epoxyheptenyl side chain. Demonstrates moderate antileishmanial activity .
- Compound 9 () : 2-(2',3-Epoxy-1'-heptenyl)-6-hydroxy-5-(3''-methyl-2''-butenyl)benzaldehyde. The epoxy side chain forms a pyran ring, correlating with potent antitumor activity against drug-resistant cancer cells .
Comparison with 2-((Triethylsilyl)oxy)benzaldehyde :
- The TES group in the target compound introduces steric bulk and hydrophobicity, contrasting with the hydroxyl or epoxy groups in Eurotium derivatives.
Comparison with 2-((Triethylsilyl)oxy)benzaldehyde :
- The TES group lacks the heterocyclic motifs critical for herbicidal activity. However, its steric bulk may stabilize intermediates during pesticide synthesis, contrasting with the reactive methoxy or sulfonyl groups in agrochemical derivatives.
Aryl-Substituted Benzaldehydes ()
Comparison with 2-((Triethylsilyl)oxy)benzaldehyde :
- The TES group is less electron-withdrawing than bromine or naphthyl groups, resulting in distinct reactivity in cross-coupling or condensation reactions.
Key Research Findings
- Steric vs. Reactive Groups : The TES group’s steric protection contrasts with reactive epoxy or hydroxyl groups in natural derivatives, which are critical for bioactivity (e.g., antitumor activity in compound 9 ).
- Electronic Effects : Electron-deficient substituents (e.g., pyrimidine in ) enhance electrophilicity for agrochemical applications, whereas electron-rich silyl ethers stabilize aldehydes for storage or stepwise synthesis .
- Lipophilicity and Bioavailability : Bromine or aliphatic chains increase lipophilicity, aiding membrane penetration, while TES groups may balance stability and solubility for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
